molecular formula C17H26N2O3S B5008560 N-benzyl-N-methyl-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide

N-benzyl-N-methyl-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide

Cat. No. B5008560
M. Wt: 338.5 g/mol
InChI Key: WXNOZVXKQQSVQQ-UHFFFAOYSA-N
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Description

“N-benzyl-N-methyl-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide” is an amide compound, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom . The “N-benzyl-N-methyl” part suggests that the nitrogen atom in the amide group is bonded to a benzyl group and a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, a benzylamine or a methylamine) with a carboxylic acid or its derivative . The exact method would depend on the specific structures of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbonyl group (C=O) and a nitrogen atom, both part of the amide group. The benzyl group would add a phenyl ring to the structure, and the methyl group would be a simple -CH3 group .


Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions, including hydrolysis, which involves the reaction with water to form a carboxylic acid and an amine or ammonia . The presence of the benzyl and methyl groups could influence the reactivity of the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, amides have high boiling points due to the polarity of the carbonyl group and the ability to form hydrogen bonds . They are usually solid at room temperature .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. In general, handling of chemical substances requires appropriate safety measures to prevent exposure and potential harm .

properties

IUPAC Name

N-benzyl-N-methyl-3-(1-methylsulfonylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-18(14-16-6-4-3-5-7-16)17(20)9-8-15-10-12-19(13-11-15)23(2,21)22/h3-7,15H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNOZVXKQQSVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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